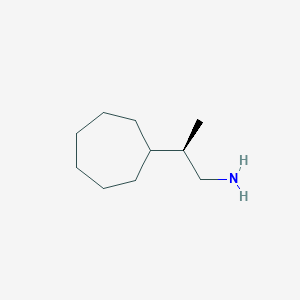
(2R)-2-Cycloheptylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Cycloheptylpropan-1-amine, commonly known as CHA, is a chiral amine that has been used in various scientific research applications. This compound is of great interest to researchers due to its potential use in the development of novel drugs and therapeutic agents.
Mecanismo De Acción
The exact mechanism of action of CHA is not fully understood, but it is believed to act by modulating the activity of neurotransmitters in the brain. CHA has been shown to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its antidepressant and analgesic effects. It has also been shown to inhibit the activity of certain enzymes that are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
CHA has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. CHA has also been shown to reduce inflammation and oxidative stress, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CHA in lab experiments is its high potency and selectivity. It has been shown to have a low toxicity and a high degree of specificity for certain biological targets. However, one limitation of using CHA is its relatively low solubility in aqueous solutions, which may make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on CHA. One area of interest is the development of novel drugs based on the structure of CHA. Researchers are also investigating the potential use of CHA in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of new synthetic methods for the production of CHA and related compounds.
Conclusion:
In conclusion, (2R)-2-Cycloheptylpropan-1-amine is a chiral amine that has been extensively studied for its potential use as a therapeutic agent. It has a wide range of biological activities and has been shown to have neuroprotective properties. While there are limitations to its use in lab experiments, researchers are continuing to investigate its potential applications in drug development and the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of CHA involves the reduction of the corresponding ketone with sodium borohydride. The ketone is obtained by the reaction of cycloheptanone with nitroethane in the presence of ammonium acetate. The reduction reaction is carried out in a mixture of methanol and water, and the resulting amine is isolated by filtration and recrystallization.
Aplicaciones Científicas De Investigación
CHA has been extensively studied for its potential use as a therapeutic agent. It has been found to have a wide range of biological activities, including anticonvulsant, analgesic, and antidepressant effects. CHA has also been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(2R)-2-cycloheptylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-9(8-11)10-6-4-2-3-5-7-10/h9-10H,2-8,11H2,1H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPOHVQEJUUJJY-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1CCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-Cycloheptylpropan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


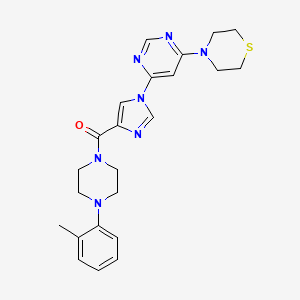
![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(2-furyl)-2-propen-1-one](/img/structure/B2945906.png)
![6-Amino-4-(7-methoxy-1,3-benzodioxol-5-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2945907.png)
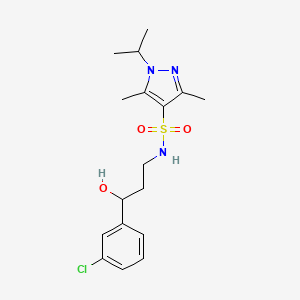

![N-{3-[4-(2-methylpropyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2945914.png)
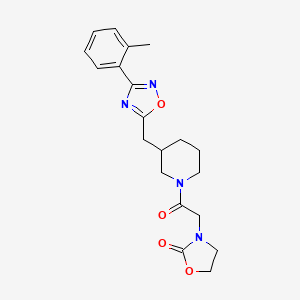
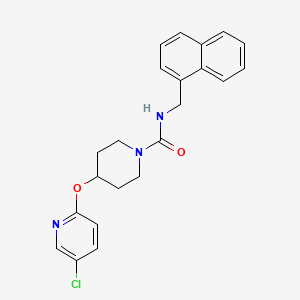
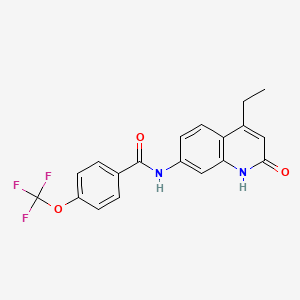
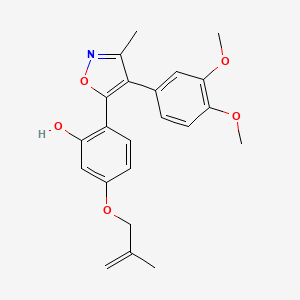
![6-{[(Pyridin-3-yl)methyl]amino}pyridine-2-carboxamide hydrochloride](/img/structure/B2945923.png)
![Methyl 2-{[3-(4-chlorophenyl)quinolin-2-yl]sulfanyl}benzoate](/img/structure/B2945924.png)
